REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1>S(Cl)(Cl)=O>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][C:5]([CH3:9])([CH3:6])[CH3:4])=[O:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)O)C=C1
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to a gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the thionyl chloride was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting acid chloride was dissolved in more dichloromethane (50 ml)
|
Type
|
ADDITION
|
Details
|
a solution of t-butanol (15 ml) in dichloromethane (15 ml) was added to the stirred solution which
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
A solid white precipitate was formed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |